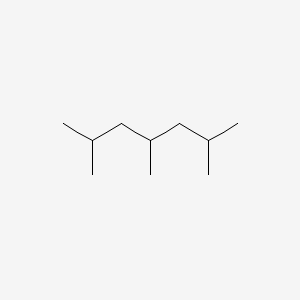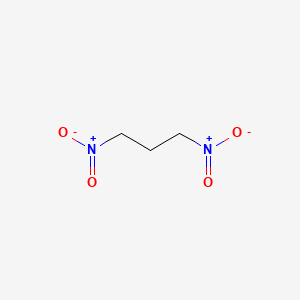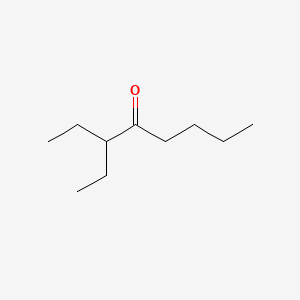
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
Übersicht
Beschreibung
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine, commonly known as DNB-α-PG, is a chiral compound that has been widely used in scientific research. It is a potent and selective antagonist for the glycine site of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Wissenschaftliche Forschungsanwendungen
1. Serum Creatinine Assay
- Application Summary: The compound is used in the assay of serum creatinine. Methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride react with creatinine through their conversion to 3,5-dinitrobenzoate .
- Methods of Application: The analytical recovery of creatinine added to serum is improved by an “acid-supernate” modification, which is also much less susceptible to a combination of known interfering agents than is the picrate procedure .
- Results or Outcomes: The “neutral-supernate” procedure shows negligible interference by cephalothin as compared to commonly used picrate procedures . Because of its precision, greater specificity, and other criteria, the methyl-3,5-dinitrobenzoate (or 3,5-dinitrobenzoic acid) neutral-supernate method is recommended for routine applications .
2. Chiral Separation of 3,5-Dinitrobenzoyl RS Leucine
- Application Summary: The compound is used in the chiral separation of 3,5-dinitrobenzoyl-(R,S)-leucine (DNB-(R,S)-Leu) in process intensified extraction columns .
- Methods of Application: The countercurrent liquid−liquid extraction of racemic DNB-(R,S)-Leu was experimentally investigated using a process intensified extraction column (PIEC). This column (Ø in = 15 mm; H ac = 1100 mm), in which both stirring and pulsation are applied, allows for many equilibrium stages and enables a good separation .
- Results or Outcomes: DNB-®-Leu was obtained with an enantiomeric excess of 98.6% and a yield of 93.7%. The other enantiomer DNB-(S)-Leu was measured with an enantiomeric excess of 85.8% and a yield of 98.0% .
3. Enantioselective Liquid–Liquid Extraction
- Application Summary: The compound is used in the enantioselective liquid–liquid extraction of aqueous 3,5-dinitrobenzoyl-®,(S)-leucine .
- Methods of Application: The extraction was studied experimentally in a countercurrently operated pilot scale cascade of six .
- Results or Outcomes: The study provided insights into the experimental and modeling aspects of the enantio-separation of 3,5-dinitrobenzoyl-®,(S)-leucine .
3. Enantioselective Liquid–Liquid Extraction
- Application Summary: The compound is used in the enantioselective liquid–liquid extraction of aqueous 3,5-dinitrobenzoyl-®,(S)-leucine .
- Methods of Application: The extraction was studied experimentally in a countercurrently operated pilot scale cascade of six .
- Results or Outcomes: The study provided insights into the experimental and modeling aspects of the enantio-separation of 3,5-dinitrobenzoyl-®,(S)-leucine .
Eigenschaften
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUDAUOXJDARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345795 | |
| Record name | (3,5-Dinitrobenzamido)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid | |
CAS RN |
74958-71-7 | |
| Record name | (3,5-Dinitrobenzamido)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-Dinitrobenzoyl)-DL-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)
![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)






